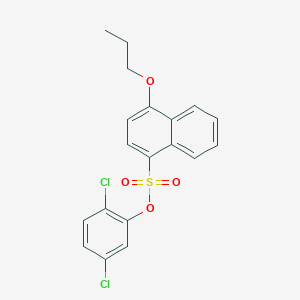
3,4,5,6-tetrachloro-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrachloro-3H-pyridin-2-one is a chlorinated pyridine derivative with the molecular formula C5HCl4NO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-tetrachloro-3H-pyridin-2-one typically involves the chlorination of pyridine derivatives. One common method is the chlorination of pyridine-2-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3,4,5, and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5,6-Tetrachloro-3H-pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrachloro-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5,6-tetrachloro-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar chemical properties.
3,4,5,6-Tetrachloropyridine-2-carboxylic acid: A related compound with a carboxylic acid group at the 2-position.
Eigenschaften
Molekularformel |
C5HCl4NO |
|---|---|
Molekulargewicht |
232.9 g/mol |
IUPAC-Name |
3,4,5,6-tetrachloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h3H |
InChI-Schlüssel |
YDXNCPYUZVLREC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=C(C(=NC1=O)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12346585.png)
![5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12346604.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346608.png)


![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346629.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12346630.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346636.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346655.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12346667.png)
![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one](/img/structure/B12346670.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346673.png)
